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Introduction:

Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha-like (GFRAL) is the
receptor for Growth Differentiation Factor 15 (GDF15). The GDF15/GFRAL signaling pathway
is a critical regulator of energy homeostasis, body weight, and appetite, primarily through its
action on neurons in the hindbrain.[1][2][3] GDF15 levels in the serum can increase
significantly in response to cellular stress and various diseases, leading to anorexia and weight
loss.[1] This pathway is a promising therapeutic target for metabolic diseases and cancer-
associated cachexia.[4] Flow cytometry is a powerful technique for identifying and
characterizing GFRAL expressing cells, enabling researchers to study their distribution,
phenotype, and response to therapeutic interventions. This application note provides a detailed
protocol for the flow cytometric analysis of GFRAL expressing cells.

Data Presentation

Table 1: Recommended Antibodies for GFRAL Flow Cytometry
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] Host/Clonal Application ] ] Catalog
Antibody . Conjugate Supplier
ity s Number
) Thermo
GFRAL Rabbit WB, FCM, ) ]
) Unconjugated  Fisher PA5-24545
Antibody Polyclonal IHC-p o
Scientific
. . arigo
anti-GFRAL Rabbit WB, FCM, _ _ _
] Unconjugated Biolaboratorie = ARG40731
Antibody Polyclonal IHC-p
s
GFRAL Rabbit WB, ELISA, _ , Multiple
] Unconjugated  Biocompare ]
Antibody Polyclonal FCM, IHC available
GFRAL Rabbit ELISA, FCM, _ _ Multiple
] Unconjugated  Biocompare )
Antibody Polyclonal FA available
Table 2: Example Reagent Concentrations for Staining
Recommended
Reagent Concentration/Dilut  Incubation Time Temperature
ion
] ) 1:100 - 1:1000
Primary Anti-GFRAL o )
) (titration 30-60 minutes 4°C
Antibody
recommended)
FITC-conjugated ) )
) 1:500 - 1:2000 30 minutes 4°C (in the dark)
Secondary Antibody
Viability Dye (e.g., 7- Per manufacturer's )
] ) 5-15 minutes Room Temperature
AAD, PI) instructions
Fc Block 1 pg 1gG/1076 cells 15 minutes Room Temperature

GDF15/GFRAL Signaling Pathway

The binding of the dimeric GDF15 to its receptor GFRAL triggers the recruitment of the

coreceptor Rearranged during transfection (RET).[5] This leads to the dimerization and

autophosphorylation of RET, activating its intracellular tyrosine kinase domain.[5] Downstream

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.researchgate.net/publication/347483812_Insights_Into_Mechanisms_of_GDF15_and_Receptor_GFRAL_Therapeutic_Targets
https://www.researchgate.net/publication/347483812_Insights_Into_Mechanisms_of_GDF15_and_Receptor_GFRAL_Therapeutic_Targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6612538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGH ey cricn

signaling cascades, including the MAPK and AKT pathways, are then initiated, leading to the
biological effects of GDF15, such as the regulation of appetite and metabolism.[2][6]
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Caption: GDF15/GFRAL Signaling Pathway.

Experimental Workflow for Flow Cytometry

The general workflow for analyzing GFRAL expressing cells involves preparing a single-cell
suspension, blocking non-specific antibody binding, staining with primary and secondary
antibodies, acquiring data on a flow cytometer, and subsequently analyzing the data.
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Caption: Experimental Workflow for GFRAL Flow Cytometry.
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Detailed Protocols
Protocol 1: Preparation of Single-Cell Suspension

Materials:

Tissue of interest (e.g., brainstem, dorsal vagal complex) or cultured cells
e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

e FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

o Collagenase/Dispase or Trypsin-EDTA

e 70 pum cell strainer

e 15 mL conical tubes

o Centrifuge

Procedure:

o For Tissues: a. Perfuse the animal with cold PBS to remove blood. b. Dissect the tissue of
interest and place it in a petri dish with cold PBS. c. Mince the tissue into small pieces using
a sterile scalpel. d. Transfer the minced tissue to a 15 mL conical tube containing an
appropriate enzymatic digestion solution (e.g., Collagenase/Dispase). e. Incubate at 37°C for
a duration optimized for the specific tissue (e.g., 15-30 minutes), with gentle agitation. f.
Neutralize the enzyme with an equal volume of FACS buffer. g. Gently triturate the cell
suspension using a P1000 pipette to further dissociate the tissue. h. Pass the cell
suspension through a 70 um cell strainer into a new 15 mL conical tube. i. Centrifuge the
cells at 300-400 x g for 5 minutes at 4°C. j. Discard the supernatant and resuspend the cell
pellet in cold FACS buffer. k. Count the cells using a hemocytometer or an automated cell
counter and adjust the concentration to 1 x 1076 cells/mL.[7]

e For Adherent Cultured Cells: a. Aspirate the culture medium. b. Wash the cells once with
PBS. c. Add Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells
detach. d. Neutralize the trypsin with culture medium containing serum. e. Transfer the cell
suspension to a 15 mL conical tube. f. Centrifuge at 300-400 x g for 5 minutes. g. Discard the
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supernatant and resuspend the cell pellet in cold FACS buffer. h. Count the cells and adjust
the concentration to 1 x 1076 cells/mL.

Protocol 2: Staining for GFRAL Expression

Materials:

Single-cell suspension (from Protocol 1)

FACS Buffer

Fc Block (e.g., anti-mouse CD16/32 or human Fc receptor binding inhibitor)

Primary antibody against GFRAL (unconjugated)

Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG)
Viability dye (e.g., 7-AAD, Propidium lodide, or a fixable viability dye)

Isotype control antibody (corresponding to the primary antibody)

12x75 mm FACS tubes

Centrifuge

Procedure:

Aliquot 1 x 1076 cells into each FACS tube.
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in 100 pL of FACS buffer containing Fc Block and incubate for 15
minutes at room temperature.

Without washing, add the primary anti-GFRAL antibody at the predetermined optimal
concentration. For the negative control, add the corresponding isotype control antibody at
the same concentration.

Incubate for 30-60 minutes at 4°C in the dark.
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Wash the cells by adding 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes at
4°C.

Discard the supernatant.

Resuspend the cell pellet in 100 pL of FACS buffer containing the fluorochrome-conjugated
secondary antibody at its optimal dilution.[8]

Incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with 2 mL of FACS buffer as described in step 6.
Resuspend the cell pellet in 500 pL of FACS buffer.

If using a non-fixable viability dye like 7-AAD or PI, add it to the cells 5-15 minutes before
analysis according to the manufacturer's instructions. If a fixable viability dye is used, it
should be applied before the Fc block step.

Keep the samples on ice and protected from light until acquisition on the flow cytometer.

Protocol 3: Data Acquisition and Analysis

Instrumentation and Gating Strategy:

o Aflow cytometer equipped with the appropriate lasers and filters for the chosen
fluorochromes is required.

» Before acquiring samples, set up the instrument using compensation controls (single-stained
beads or cells) to correct for spectral overlap between fluorochromes.

Gating Strategy:

o Forward Scatter (FSC) vs. Side Scatter (SSC): Create a gate around the cell population of
interest to exclude debris.[9]

e Singlet Gating: Use FSC-A vs. FSC-H or SSC-A vs. SSC-W to exclude doublets and cell
aggregates.
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 Viability Gate: Gate on the viable cell population by excluding cells that have taken up the
viability dye (e.g., 7-AAD positive or Pl positive).

» GFRAL Positive Gate: Analyze the viable, single-cell population for GFRAL expression.
Create a gate for GFRAL positive cells based on the fluorescence intensity compared to the
isotype control.[8]

Data Interpretation:

The percentage of GFRAL positive cells within the gated population can be quantified. Further
analysis can be performed by co-staining with other cell surface or intracellular markers to
phenotype the GFRAL expressing cells.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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